molecular formula C7H2ClF3O B1295501 2,4,5-Trifluorobenzoyl chloride CAS No. 88419-56-1

2,4,5-Trifluorobenzoyl chloride

Cat. No.: B1295501
CAS No.: 88419-56-1
M. Wt: 194.54 g/mol
InChI Key: STBGCAUUOPNJBH-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Preparation

2,4,5-Trifluorobenzoyl chloride is synthesized through various methods. One notable approach involves the reaction of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent. This method has been reported to yield high purity and is economically viable for industrial applications .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity.

Case Study: Synthesis of Fluoroquinolones

  • In a study published in 1999, this compound was used to modify ciprofloxacin derivatives. The introduction of this compound into the synthesis pathway improved the biological activity of the resulting antibiotics .

Organic Synthesis

This compound is also employed as a reagent in various organic reactions due to its electrophilic properties.

Example: Protecting Group-Free Synthesis

  • A recent study highlighted its use in a highly regioselective synthesis process where it was reacted with l-(+)-tartrate salt to produce a key intermediate for further chemical transformations .

Data Table: Applications Overview

Application AreaDescriptionReference
Medicinal ChemistryIntermediate for fluoroquinolone synthesis
Organic SynthesisReagent for regioselective syntheses
Pharmaceutical DevelopmentKey intermediate for various drug formulations

Biological Activity

2,4,5-Trifluorobenzoyl chloride (CAS Number: 88419-56-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique properties and potential biological applications. This article explores its synthesis, biological activity, and relevance in pharmaceutical development.

  • Molecular Formula : C7_7H2_2ClF3_3O
  • Molecular Weight : 194.54 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 173.7 ± 35.0 °C at 760 mmHg
  • Flash Point : 58.9 ± 25.9 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of trifluorobenzene with chlorinating agents in the presence of paraformaldehyde . Recent advancements have highlighted more efficient methods that reduce the number of steps and increase yield, enhancing its utility in pharmaceutical applications .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In a study focusing on glycosylated fluoroquinolone antibiotics, compounds synthesized using this chlorinated derivative showed varying degrees of activity against resistant bacterial strains . The incorporation of the trifluorobenzoyl moiety was found to enhance the stability and transport of these compounds within microbial cells.

Pharmaceutical Applications

This compound plays a critical role in the development of new pharmaceuticals. It is utilized as an acylating agent in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting malaria treatment like MMV693183 . The compound's ability to modify biological molecules enhances their efficacy and stability.

Study on Fluoroquinolone Derivatives

A notable case study involved the synthesis of glycosylated fluoroquinolone derivatives where this compound was employed as a key reagent. The study demonstrated that these derivatives maintained antimicrobial activity while improving solubility and bioavailability compared to their parent compounds .

Synthesis of MMV693183

The synthesis of MMV693183 involved the use of this compound to acylate l-(+)-tartrate salt. This process yielded high purity products with improved overall yields compared to previous methods . Such advancements are crucial for scaling up production for therapeutic use.

Summary Table of Biological Activities

Compound Activity Reference
Glycosylated FluoroquinolonesAntimicrobial against resistant strains
MMV693183Potential anti-malarial agent

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,5-trifluorobenzoyl chloride, and how do they influence experimental design?

  • Answer : The compound (C₇H₂ClF₃O, MW 194.54) has a density of 1.52 g/cm³, boiling point of 77–85°C (pressure-dependent), and refractive index of 1.497–1.499 . Its high reactivity with moisture necessitates storage under inert gas (e.g., nitrogen) and use of anhydrous conditions during reactions. The low flash point (86°C) requires avoidance of open flames or sparks .

Q. How should this compound be handled to prevent decomposition or hazards?

  • Answer : Store at 2–8°C under inert gas to avoid hydrolysis. Use corrosion-resistant containers (e.g., glass with PTFE seals). Decomposition products include HCl and fluorinated gases; work in a fume hood with PPE (nitrile gloves, goggles, lab coat). Spills should be neutralized with dry sand or alkali carbonates .

Q. What analytical methods are suitable for assessing purity and stability?

  • Answer : Gas chromatography (GC) with flame ionization detection is standard for purity assessment (>96–99% ). Monitor decomposition via FT-IR (C=O stretch at ~1770 cm⁻¹) or ¹⁹F NMR for fluorine environment stability .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for regioselectivity and yield?

  • Answer : Two primary routes:

  • Route 1 : Use triphosgene (BTC) with FeCl₃ catalysis at 353 K for 4 hours, achieving ~70% yield via controlled chlorination .
  • Route 2 : Thionyl chloride (SOCl₂) in DMF solvent converts 2,4,5-trifluorobenzoic acid to the acyl chloride. DMF catalyzes the reaction but must be removed via vacuum distillation to avoid side reactions .
  • Key challenge : Competing halogenation at adjacent positions; monitor via LC-MS to detect byproducts like 2,3,4,5-tetrafluorobenzoyl chloride .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Answer : The electron-withdrawing fluorine atoms at positions 2, 4, and 5 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2- and 5-fluorine substituents can reduce reactivity with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using ¹H NMR show reaction rates drop by ~40% with bulky substrates .

Q. What are the contradictions in reported boiling points, and how should they be resolved experimentally?

  • Answer : Boiling points are reported as 77°C (ambient pressure ) and 85°C at 17 mmHg . This discrepancy arises from pressure-dependent volatility. Use a vacuum distillation setup with a manometer to validate boiling points under controlled pressure. Calibrate equipment using reference compounds (e.g., 4-fluorobenzoyl chloride) .

Q. How can competing hydrolysis pathways be minimized during reactions in aqueous media?

  • Answer : Hydrolysis to 2,4,5-trifluorobenzoic acid occurs rapidly in water. Use aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace moisture. For biphasic systems, employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates while limiting water contact .

Q. Methodological Considerations

Q. What safety protocols are critical for large-scale synthesis?

  • Answer :

  • Ventilation : Use explosion-proof fume hoods with scrubbers for HCl and HF gas mitigation.
  • Fire suppression : Dry chemical fire extinguishers or CO₂ (avoid water due to reactivity) .
  • Waste disposal : Neutralize with 10% NaOH solution before disposal in approved hazardous waste containers .

Q. How can computational chemistry aid in predicting reaction outcomes?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitutions. For example, simulations predict a 15% lower activation energy for reactions at the 4-fluorine position compared to 2- or 5-positions due to reduced steric hindrance .

Properties

IUPAC Name

2,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGCAUUOPNJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237036
Record name 2,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88419-56-1
Record name 2,4,5-Trifluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of ether containing two drops of N,N-dimethylformamide was added, under argon, oxalyl chloride dropwise over 30 minutes. Stirring was continued for an additional 30 minutes when gas evolution ceased. The ether was removed in vacuo and the residue vacuum distilled to give 5.07 g of the desired compound, bp 26°-27° C./0.75 mm.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To 20 ml of anhydrous benzene were added 3.4 g of 2,4,5-trifluorobenzoic acid and 10 ml of thionyl chloride, and the mixture was refluxed for 2 hours. After removing the solvent, excess thionyl chloride was removed three times as an azeotropic mixture with benzene to obtain 2,4,5-trifluorobenzoyl chloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,4,5-Trifluorobenzoyl chloride
2,4,5-Trifluorobenzoyl chloride
2,4,5-Trifluorobenzoyl chloride
2,4,5-Trifluorobenzoyl chloride
2,4,5-Trifluorobenzoyl chloride
2,4,5-Trifluorobenzoyl chloride

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